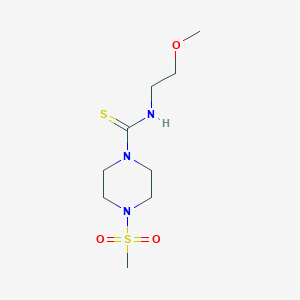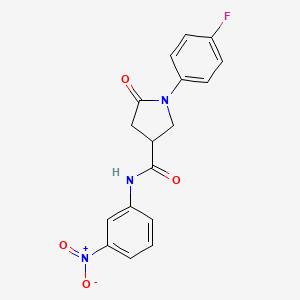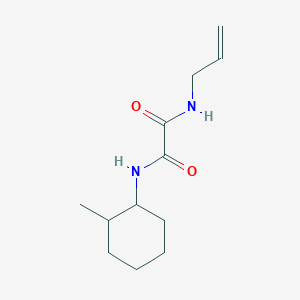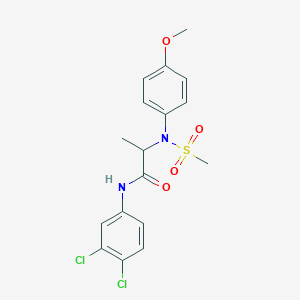
N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as Methylsulfonyl N-(2-methoxyethyl) carbamothioate, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential applications in various areas of scientific research. One area of research where this compound has shown promise is in neuroscience. Studies have shown that this compound has the ability to modulate the activity of voltage-gated sodium channels, which are important targets for the treatment of neurological disorders such as epilepsy.
Another area of research where N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied is in pharmacology. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and diabetes.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide involves the modulation of voltage-gated sodium channels. This compound has been shown to bind to the channel in a state-dependent manner, which means that it has a greater affinity for the channel when it is in the open state than when it is in the closed state. This binding leads to a decrease in the activity of the channel, which can have various effects depending on the tissue or cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide depend on the tissue or cell type. In neurons, this compound has been shown to decrease the excitability of the cell by reducing the activity of voltage-gated sodium channels. In cancer cells, this compound has been shown to induce apoptosis, which is programmed cell death. In pancreatic cells, this compound has been shown to increase insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its specificity for voltage-gated sodium channels. This compound has been shown to have a high affinity for these channels, which makes it a useful tool for studying their function. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One direction is the development of more potent and selective analogs of this compound for use in drug discovery. Another direction is the study of this compound in animal models of neurological and metabolic diseases to determine its potential therapeutic applications. Additionally, the mechanisms of action of this compound in different tissues and cell types could be further elucidated to better understand its effects.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-methylsulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S2/c1-15-8-3-10-9(16)11-4-6-12(7-5-11)17(2,13)14/h3-8H2,1-2H3,(H,10,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJPQVLZIBJZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4117337.png)



![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)
![2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117372.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4117383.png)
![3-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4117385.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4117399.png)
![dimethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}terephthalate](/img/structure/B4117407.png)

![ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4117432.png)
![N-1-adamantyl-2-[(cyclohexylamino)carbonothioyl]hydrazinecarboxamide](/img/structure/B4117434.png)